molecular formula C12H10N2O4 B15066812 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

Cat. No.: B15066812
M. Wt: 246.22 g/mol
InChI Key: KVSSPJBETNXCTE-UHFFFAOYSA-N
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Description

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione is a tricyclic isatin derivative serving as a key precursor for the synthesis of biologically active compounds, most notably the kainate receptor antagonist and multi-kinase inhibitor NS-102 (its 3-oxime derivative) . This compound is of significant interest in neuroscience and medicinal chemistry research. Its derivative, NS-102, is well-characterized as a selective antagonist for the GluK2 (GluR6) subunit of kainate receptors, making it a valuable tool for studying glutamatergic signaling and excitotoxicity . Recent research has expanded its potential applications, showing that the NS-102 oxime derivative exhibits potent anti-inflammatory effects by inhibiting the NF-κB/AP-1 signaling pathway and reducing the production of key pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in cellular models . Furthermore, this derivative has been identified as a high-affinity binder for multiple kinases, including DYRK1A, DYRK1B, and PIM1, which are implicated in neurodegenerative diseases and cancer, positioning it as a promising candidate for the development of multi-target therapeutics . The parent compound is a yellow solid with limited solubility in water but is soluble in DMSO, facilitating its use in in vitro assay systems . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

InChI

InChI=1S/C12H10N2O4/c15-11-8-5-9(14(17)18)6-3-1-2-4-7(6)10(8)13-12(11)16/h5H,1-4H2,(H,13,15,16)

InChI Key

KVSSPJBETNXCTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=O)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a nitro-substituted benzene derivative with a suitable amine can lead to the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Catalytic Hydrogenation Reactions

The nitro group (-NO₂) in 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes reduction to form amine derivatives. Multiple catalytic hydrogenation methods have been reported, with varying yields and conditions:

Reaction Conditions Yield Product
Pd/C (10%) in THF/EtOH (1:1) 100%5-Amino-1,3-dihydro-indol-2-one
Pd/C (10%) in MeOH/EtOAc 98%5-Amino-1,3-dihydro-indol-2-one
Pd/C (10%) in EtOH 84%5-Amino-1,3-dihydro-indol-2-one
Pd/C (5%) in acetic acid 68.9%5-Amino-1,3-dihydro-indol-2-one

Key Observations :

  • Hydrogenation efficiency depends on solvent choice (THF/EtOH vs. MeOH/EtOAc) and catalyst loading .

  • Reaction times vary from 1 hour (THF/EtOH) to 4 hours (EtOH) .

  • Pd/C remains the most common catalyst, though Pd(II)/C (eggshell) also shows activity .

Hydrazine Reduction

Hydrazine hydrate (80% aqueous) in ethanol, combined with FeCl₃ and activated carbon, achieves nitro-to-amine conversion:

  • Conditions :

    • Reagents : Hydrazine hydrate (8 equivalents), FeCl₃, activated carbon

    • Solvent : EtOH

    • Temperature : 78°C (heated for 10 min)

    • Yield : 91.9%

Product : 5-Aminoindolin-2-one .

This method avoids external hydrogen gas, relying on hydrazine as a reducing agent.

Zinc/HCl Reduction

A less common method involves Zn dust and concentrated HCl in ethanol/water:

  • Conditions :

    • Reagents : Zn dust, HCl (aq)

    • Solvent : EtOH/water

    • Yield : 79%

Product : 5-Amino-2-oxindole .

This approach is faster (30 min reaction time) but requires careful pH adjustment post-reaction .

Nitro Group Reactivity

The nitro group (-NO₂) serves as a reactive site for redox reactions. Its reduction to amine (-NH₂) is central to the compound’s synthetic utility. The indole framework’s fused bicyclic structure likely stabilizes intermediates during reductions, influencing reaction pathways.

Oxime Formation

The compound’s oxime derivative (NS 102 ) has been synthesized, though specific reaction details (e.g., oximation agents) are not explicitly described in the literature .

Analytical Validation

Reaction products are typically characterized using:

  • 1H NMR : Confirms amine formation (e.g., δ 4.6–9.9 ppm for NH₂/NH groups) .

  • Mass Spectrometry : Verifies molecular weight (e.g., m/z 147 for amine derivatives) .

  • HPLC/LC-MS : Ensures purity .

Scientific Research Applications

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Key Isatin Derivatives

Compound Name Substituents Ring Saturation Key Functional Groups
5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 5-NO₂, fused tetrahydro ring Partially saturated Nitro, α-diketone
Indole-2,3-dione (Isatin) None Aromatic α-diketone
5-Fluoroindole-2,3-dione 5-F Aromatic Fluorine, α-diketone
6,7,8,9-Tetrahydro-5-nitro-1H-benzo[g]indole-2,3-dione 3-oxime 5-NO₂, 3-oxime, fused tetrahydro ring Partially saturated Nitro, oxime, α-diketone
  • This contrasts with electron-donating substituents (e.g., methyl or methoxy groups), which reduce electrophilicity .
  • Ring Saturation : The tetrahydrobenzo[g]indole system decreases aromatic conjugation, which may improve solubility compared to fully aromatic analogs like isatin.
Physicochemical and Spectroscopic Properties

Table 3: Metabolomic and Spectral Data (Normalized Values from )

Compound Metabolite 1 Metabolite 2 Metabolite 3 Metabolite 4
6,7,8,9-Tetrahydro-5-nitro-1H-benzo[g]indole-2,3-dione 3-oxime 0.4891 1.2774 0.7138 2.0711
6-Methyltetrahydropterin 0.6022 0.9979 0.5543 2.1899
  • IR Spectroscopy : The α-diketone system in isatins exhibits coupled C=O stretching vibrations (~1740 cm⁻¹ and ~1680 cm⁻¹). Nitro substitution at the 5-position may decouple these vibrations, shifting absorption bands due to altered electron density .
  • Metabolite Stability: The 3-oxime derivative (Table 3) shows distinct metabolite profiles compared to non-oxime analogs, suggesting nitro-oxime derivatives may exhibit unique bioavailability or degradation pathways .

Q & A

Q. How can researchers optimize scalability without compromising yield?

  • Methodology : Employ flow chemistry for controlled exothermic reactions (e.g., nitration). Design of Experiments (DoE) models (e.g., Box-Behnken) optimize parameters (catalyst loading, stoichiometry) for gram-scale synthesis .

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